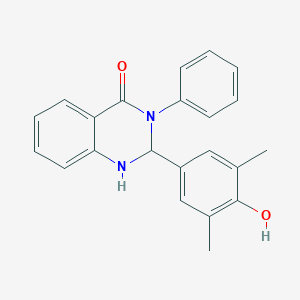![molecular formula C12H14ClN4O+ B300186 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium, also known as CTZ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. CTZ is a triazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium is not fully understood. However, it has been reported to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to modulate the activity of GABA receptors, which leads to an increase in the inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has been reported to exhibit antibacterial, antifungal, and antitumor activities. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which plays a crucial role in learning and memory. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to modulate the activity of GABA receptors, which leads to an increase in the inhibitory neurotransmission. This results in the regulation of neuronal excitability, which plays a crucial role in the nervous system.
実験室実験の利点と制限
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has several advantages for lab experiments, including its easy synthesis, low cost, and potential applications in various fields of scientific research. However, 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium also has some limitations, including its potential toxicity and limited information on its mechanism of action.
将来の方向性
There are several future directions for the research on 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium. One possible direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential applications in the treatment of cancer. Further research is also needed to elucidate its mechanism of action and to investigate its potential toxicity.
合成法
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has been synthesized using different methods, including the reaction of 4-chlorobenzoyl hydrazide with 3,5-dimethyl-4-amino-1,2,4-triazole in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-chlorobenzoyl hydrazide with 3,5-dimethyl-4-amino-1,2,4-triazole in the presence of phosphorus oxychloride. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been synthesized using microwave-assisted synthesis, which involves the reaction of 4-chlorobenzoyl hydrazide with 3,5-dimethyl-4-amino-1,2,4-triazole in the presence of sodium acetate and acetic acid under microwave irradiation.
科学的研究の応用
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has been reported to exhibit antibacterial, antifungal, and antitumor activities. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
特性
製品名 |
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium |
|---|---|
分子式 |
C12H14ClN4O+ |
分子量 |
265.72 g/mol |
IUPAC名 |
2-(4-amino-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C12H14ClN4O/c1-8-15-16(9(2)17(8)14)7-12(18)10-3-5-11(13)6-4-10/h3-6H,7,14H2,1-2H3/q+1 |
InChIキー |
LPEJOAQPFJNXAK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=[N+]1N)C)CC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1=NN(C(=[N+]1N)C)CC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B300103.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B300104.png)


![9-{[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B300108.png)


![Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300118.png)



![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)